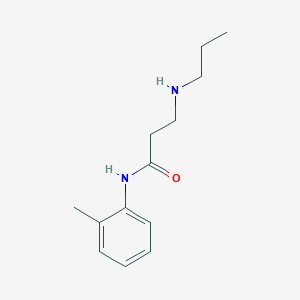
Propanamide, N-(2-methylphenyl)-3-(propylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(2-methylphenyl)-3-(propylamino)- is a chemical compound with a molecular formula of C13H20N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as prilocaine, which is commonly used as a local anesthetic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-methylphenyl)-3-(propylamino)- typically involves the reaction of 2-methylphenylamine with propionyl chloride to form N-(2-methylphenyl)propanamide. This intermediate is then reacted with propylamine under appropriate conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of Propanamide, N-(2-methylphenyl)-3-(propylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(2-methylphenyl)-3-(propylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Propanamide, N-(2-methylphenyl)-3-(propylamino)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is studied for its effects on biological systems and its potential as a biochemical tool.
Medicine: As prilocaine, it is widely used as a local anesthetic in medical procedures.
Industry: It is used in the formulation of various industrial products, including pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of Propanamide, N-(2-methylphenyl)-3-(propylamino)- involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the initiation and transmission of nerve impulses, leading to its anesthetic effects. This action is primarily mediated through the binding of the compound to specific sites on the sodium channels .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action.
Bupivacaine: A longer-acting local anesthetic used in various medical procedures.
Mepivacaine: A local anesthetic with a faster onset of action compared to prilocaine
Uniqueness
Propanamide, N-(2-methylphenyl)-3-(propylamino)- is unique due to its balanced profile of efficacy and safety. It provides effective local anesthesia with a relatively low risk of systemic toxicity, making it a preferred choice in many medical applications .
Properties
CAS No. |
768298-27-7 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-(propylamino)propanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-9-14-10-8-13(16)15-12-7-5-4-6-11(12)2/h4-7,14H,3,8-10H2,1-2H3,(H,15,16) |
InChI Key |
DLIGDTNCEGUKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















